![molecular formula C37H49NO6 B1200967 [(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B1200967.png)
[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a structural analog of statin compounds but does not inhibit 3-hydroxy-3-methylglutaryl coenzyme-A reductase . Instead, LFA703 selectively blocks lymphocyte function-associated antigen-1-mediated adhesion and costimulation of lymphocytes by binding to a novel allosteric site within lymphocyte function-associated antigen-1 .
Preparation Methods
The synthetic routes and reaction conditions for LFA703 are not extensively detailed in the available literature. it is known that LFA703 is a statin-derived lymphocyte function-associated antigen-1 inhibitor . Industrial production methods for such compounds typically involve multi-step organic synthesis, including the formation of the naphthalene moiety and subsequent functionalization to achieve the desired biological activity.
Chemical Reactions Analysis
LFA703 undergoes various chemical reactions, primarily involving its interaction with lymphocyte function-associated antigen-1. It does not inhibit 3-hydroxy-3-methylglutaryl coenzyme-A reductase, unlike other statins such as pravastatin and fluvastatin . The major products formed from these reactions include the inhibition of intercellular adhesion molecule-1 and the expression of CD40 in human monocytes .
Scientific Research Applications
LFA703 has several scientific research applications, particularly in the fields of immunology and pharmacology. It has been shown to inhibit the production of interleukin-18, tumor necrosis factor α, and interferon-γ in human peripheral blood mononuclear cells . This makes it a valuable tool for studying immune responses and potential therapeutic strategies for conditions involving excessive immune activation, such as sepsis . Additionally, LFA703’s ability to selectively block lymphocyte function-associated antigen-1-mediated adhesion and costimulation of lymphocytes has implications for the treatment of autoimmune diseases and transplant rejection .
Mechanism of Action
LFA703 exerts its effects by binding to a novel allosteric site within lymphocyte function-associated antigen-1, thereby selectively blocking lymphocyte function-associated antigen-1-mediated adhesion and costimulation of lymphocytes . This inhibition prevents the engagement of adhesion molecules such as intercellular adhesion molecule-1 and CD40 on monocytes, which are involved in the production of interleukin-18-initiated cytokines . As a result, LFA703 effectively modulates immune responses without activating monocytes .
Comparison with Similar Compounds
LFA703 is compared with other statin compounds such as pravastatin and fluvastatin. Unlike these statins, LFA703 does not inhibit 3-hydroxy-3-methylglutaryl coenzyme-A reductase . Instead, it selectively blocks lymphocyte function-associated antigen-1-mediated adhesion and costimulation of lymphocytes . This unique mechanism of action distinguishes LFA703 from other statins and highlights its potential as a therapeutic agent for immune-related conditions .
Similar compounds include:
- Pravastatin
- Fluvastatin
These compounds share structural similarities with LFA703 but differ in their mechanisms of action and biological effects .
Properties
Molecular Formula |
C37H49NO6 |
|---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C37H49NO6/c1-6-23(3)37(42)44-34-16-22(2)15-27-9-7-24(4)30(36(27)34)13-11-28-18-29(40)19-35(41)38(28)20-25-8-12-31-26(17-25)10-14-33(43-5)32(31)21-39/h7-10,12,14-15,17,22-24,28-30,34,36,39-40H,6,11,13,16,18-21H2,1-5H3/t22-,23-,24-,28-,29+,30-,34-,36-/m0/s1 |
InChI Key |
WPVRNXUYVXQXPY-YFAYRSKXSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H]3C[C@H](CC(=O)N3CC4=CC5=C(C=C4)C(=C(C=C5)OC)CO)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)N3CC4=CC5=C(C=C4)C(=C(C=C5)OC)CO)O)C |
Synonyms |
LFA703 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


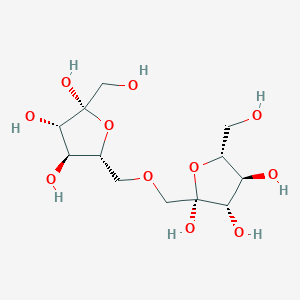
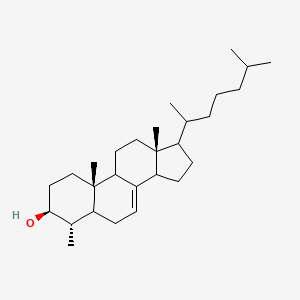
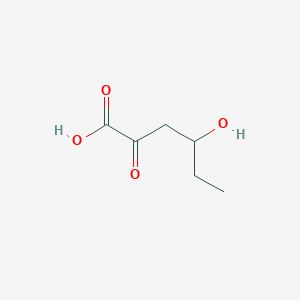
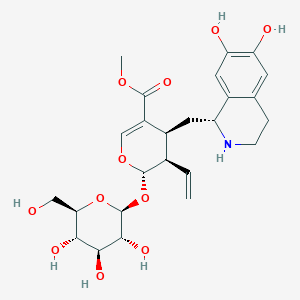
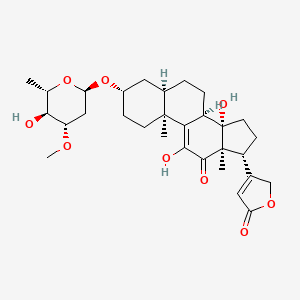
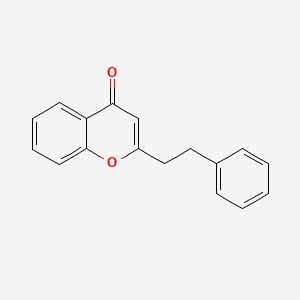
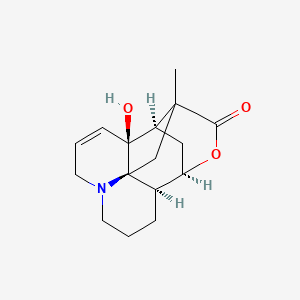
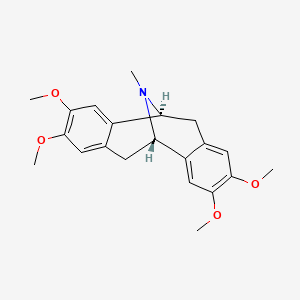
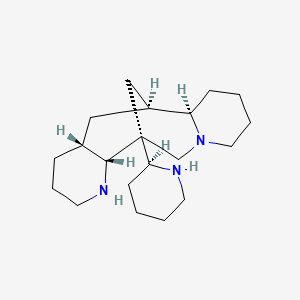
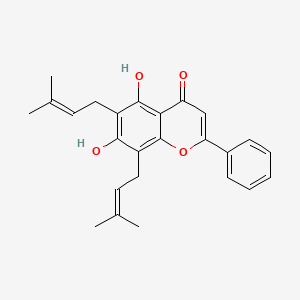

![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)
![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)

